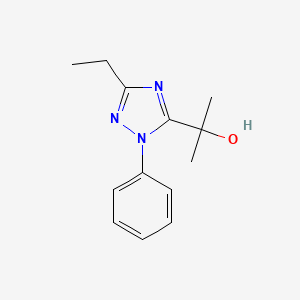
2-(3-ethyl-1-phenyl-1H-1,2,4-triazol-5-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives involves multiple steps, including condensation, reductive amination, and cyclization reactions. For instance, Jadhav et al. (2008) described the synthesis of novel 2-{2-[1-(3-substitutedphenyl)-1H-1,2, 3-triazol-4-yl-]ethyl)-1H-benzo[d]-imidazole derivatives through a series of reactions starting from o-phenylenediamine and 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, characterized by 1H NMR, EI-MS, and IR spectroscopic techniques (Jadhav, Shaikh, Shingare, & Gill, 2008).
Molecular Structure Analysis
Molecular structure and characterization techniques such as NMR, FMO, MEP, and NBO analysis provide insights into the electronic properties, thermodynamic parameters, and molecular geometries of triazole compounds. For example, Ramazani et al. (2017) conducted quantum calculations on Ethyl-(Z)-3-phenyl-2-(5-phenyl-2H-1,2,3,4-tetraazol-2-yl)-2-propenoate using HF and B3LYP methods, offering a detailed understanding of the compound's structure and electronic characteristics (Ramazani, Sheikhi, & Yahyaei, 2017).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, showcasing their reactivity and potential applications in synthetic chemistry. For instance, Xin (2003) demonstrated the synthesis of Ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one through Willamson synthesis and other steps, outlining the reaction conditions and characterizations (Xin, 2003).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystal structures, are crucial for their application in material science and pharmacology. Studies like that by Ünver et al. (2009), which detailed the synthesis, spectroscopic characterization, and crystal structure of novel triazole compounds, contribute to understanding these aspects (Ünver, Sancak, Tanak, Değirmencioğlu, Düğdü, Er, & Işık, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability, and functional group transformations, are critical for developing new chemical entities. For example, the study by Ahmed et al. (2016) on the synthesis and characterization of 1,4,5-trisubstituted 1,2,3-triazoles highlights the importance of understanding these properties for potential applications in medicinal chemistry and material science (Ahmed, Yasin, Ayub, Mahmood, Tahir, Khan, Hafeez, Ahmed, & ul-Haq, 2016).
Eigenschaften
IUPAC Name |
2-(5-ethyl-2-phenyl-1,2,4-triazol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-4-11-14-12(13(2,3)17)16(15-11)10-8-6-5-7-9-10/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBTEREEHARKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=N1)C(C)(C)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5659394.png)
![6,6-dimethyl-2-phenyl-5,8-dihydro-4H,6H-pyrano[4',3':4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5659395.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659412.png)



![2-(2,5-dioxoimidazolidin-1-yl)-N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B5659452.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5659461.png)

![8-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5659469.png)
![(4-bromophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5659472.png)
![8-ethyl-2-phenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5659476.png)